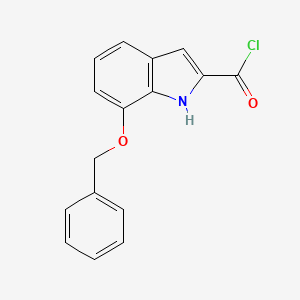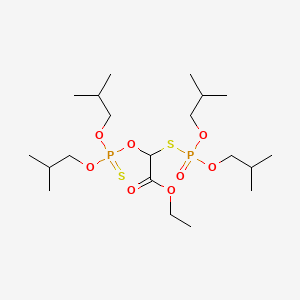
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the phosphinothioyl and phosphinyl intermediates, which are then reacted with acetic acid and ethyl ester under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinothioyl and phosphinyl groups.
Reduction: Reduction reactions can convert the compound into simpler phosphine derivatives.
Substitution: The ester and acetic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can lead to a variety of ester derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinothioyl and phosphinyl groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)-, ethyl ester
- Acetic acid, ((bis(2-methylpropoxy)phosphinyl)oxy)-, ethyl ester
Uniqueness
Compared to similar compounds, acetic acid, ((bis(2-methylpropoxy)phosphinothioyl)oxy)((bis(2-methylpropoxy)phosphinyl)thio)-, ethyl ester has a unique combination of phosphinothioyl and phosphinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
81906-30-1 |
|---|---|
Fórmula molecular |
C20H42O8P2S2 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
ethyl 2-[bis(2-methylpropoxy)phosphinothioyloxy]-2-[bis(2-methylpropoxy)phosphorylsulfanyl]acetate |
InChI |
InChI=1S/C20H42O8P2S2/c1-10-23-19(21)20(28-30(31,26-13-17(6)7)27-14-18(8)9)32-29(22,24-11-15(2)3)25-12-16(4)5/h15-18,20H,10-14H2,1-9H3 |
Clave InChI |
GNHNCWXGIPLYNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(OP(=S)(OCC(C)C)OCC(C)C)SP(=O)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



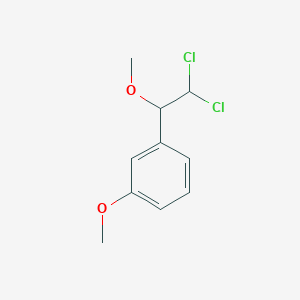
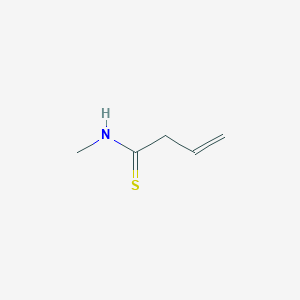


![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
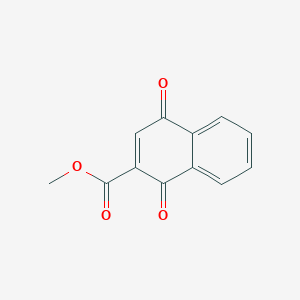
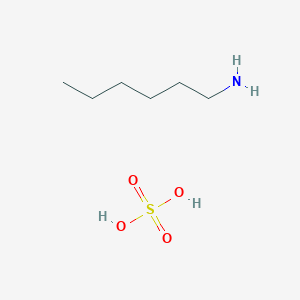


![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
